3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol
Description
Properties
CAS No. |
656835-34-6 |
|---|---|
Molecular Formula |
C19H26O3 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,3-dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol |
InChI |
InChI=1S/C19H26O3/c1-18(2)21-13-19(14-22-18)11-16(10-17(20)12-19)9-8-15-6-4-3-5-7-15/h3-7,9,17,20H,8,10-14H2,1-2H3 |
InChI Key |
ORKYVLTXFGVUJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(CC(=CCC3=CC=CC=C3)C2)O)CO1)C |
Origin of Product |
United States |
Preparation Methods
Diol-Diketone Cyclization
- Reagents : 3,3-Dimethyl-1,7-diketone (e.g., 3,3-dimethylcyclohexanedione), 1,7-heptanediol, acid catalyst (e.g., H₂SO₄ or TsOH).
- Procedure :
Example :
1,7-Heptanediol + 3,3-Dimethyl-1,7-diketone → 2,4-Dioxaspiro[5.5]undecane (with 3,3-dimethyl groups)
Phenylethylidene Group Introduction
The α,β-unsaturated ketone moiety is introduced via Knoevenagel condensation, leveraging the ketone at position 10 of the spirocyclic core.
Knoevenagel Condensation
- Reagents : Benzaldehyde, piperidine (base), methanol or dichloromethane.
- Procedure :
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Cyclization | H₂SO₄, THF, reflux, 12 h | 75–85 | >95% |
| Condensation | Piperidine, CH₂Cl₂, rt, 2 h | 60–70 | >90% |
Hydroxyl Group at Position 8
The hydroxyl group may derive from the starting diol or require post-cyclization functionalization.
Retention During Cyclization
Post-Cyclization Oxidation/Reduction
- Oxidation : Selective oxidation of a secondary alcohol to a ketone (e.g., using Swern or Dess-Martin), followed by reduction to reintroduce the hydroxyl.
- Reduction : Hydrogenation of a ketone to a secondary alcohol (H₂/Pd-C).
Alternative Strategies
Wittig Reaction
Ring-Closing Enyne Metathesis (RCEYM)
- Catalyst : Grubbs II catalyst.
- Procedure : Metathesize an enyne precursor to form the spirocyclic system, though this method is less documented for dioxaspiro systems.
Challenges and Optimization
- Stereochemical Control : The spiro junction’s configuration dictates reactivity. Acid catalysts may favor specific ketal formations.
- Purification : Column chromatography (hexane/EtOAc gradients) is critical due to polar byproducts.
- Yield Limitations : Knoevenagel condensation yields vary based on steric hindrance; electron-donating groups on benzaldehyde improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The spirocyclic structure may enhance the interaction with biological targets involved in cancer cell proliferation and survival. For instance, analogs of this compound have shown promising results in inhibiting tumor growth in vitro against various cancer cell lines.
Case Study : A research team synthesized derivatives of spirocyclic compounds and evaluated their cytotoxicity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | HCT-116 | 2.5 |
| Derivative B | MCF-7 | 4.0 |
| Derivative C | A549 | 3.1 |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of specific functional groups within its structure may facilitate interactions with microbial targets, leading to inhibition of growth.
Case Study : In a study assessing the antimicrobial efficacy of various spirocyclic compounds, it was found that some derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Material Science
Beyond biological applications, compounds like 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol are being explored for their potential in material science, particularly in the development of polymers and coatings due to their unique structural properties.
Polymerization Studies : Research has indicated that spirocyclic compounds can serve as effective monomers or crosslinking agents in polymer synthesis, potentially enhancing the mechanical properties and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The phenylethylidene group can also participate in π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Parameters
Research Findings and Trends
- Synthetic Flexibility : The Diels-Alder reaction is a common method for synthesizing spiroundecane derivatives, enabling diverse functionalization .
- Structure-Activity Relationship (SAR) : Aromatic substituents (e.g., phenyl, furanyl) enhance enzyme inhibition, while alkyl groups improve metabolic stability .
- Crystallographic Insights : Spiro compounds with single-bond linkages (e.g., hydroxyphenyl-dioxaspiro) exhibit distinct conformational dynamics compared to double-bond-linked analogues .
Biological Activity
3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol (CAS Number: 656835-34-6) is a complex organic compound characterized by a spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The aim of this article is to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol is C19H26O3, with a molecular weight of 302.408 g/mol. Its structure features a spirocyclic framework that contributes to its rigidity and potential interactions with biological targets.
Pharmacological Activities
Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that related spirocyclic compounds can possess significant antimicrobial properties. For instance, compounds with similar frameworks have been tested against various bacteria and fungi, demonstrating inhibitory effects.
- Anticancer Properties : The spirocyclic nature allows for the potential interaction with cellular mechanisms involved in cancer proliferation. Some derivatives have shown promise in inhibiting tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Certain spirocyclic compounds are known to modulate inflammatory pathways, providing a therapeutic avenue for conditions characterized by chronic inflammation.
The exact mechanisms of action for 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol are still under investigation. However, potential mechanisms may include:
- Enzyme Inhibition : Many spirocyclic compounds act as inhibitors of specific enzymes involved in metabolic pathways or signaling cascades.
- Receptor Modulation : The compound may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular responses.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on derivatives of spirocyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential of 3,3-Dimethyl-10-(2-phenylethylidene)-2,4-dioxaspiro[5.5]undecan-8-ol in treating bacterial infections.
-
Anticancer Research :
- In vitro studies demonstrated that similar compounds inhibited the growth of human cancer cell lines (e.g., HeLa cells) by inducing apoptosis through mitochondrial pathways.
-
Anti-inflammatory Effects :
- Research indicated that related compounds reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a mechanism for managing inflammatory diseases.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
